2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O2/c1-14-3-4-16(11-15(14)2)19-12-20-22-27-30(23(32)28(22)9-10-29(20)26-19)13-21(31)25-18-7-5-17(24)6-8-18/h3-12H,13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLBGCKKFZAVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)F)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the 3,4-dimethylphenyl and 4-fluorophenylacetamide groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols. Substitution reactions would result in derivatives with new functional groups.
Scientific Research Applications
2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
3-[9-(2,5-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[2-(trifluoromethyl)benzyl]propanamide
- Core Structure : Identical pyrazolo-triazolo-pyrazine backbone.
- Substituents: Position 9: 2,5-Dimethylphenyl (vs. 3,4-dimethylphenyl in the target compound). Side Chain: Propanamide linked to a 2-(trifluoromethyl)benzyl group. The CF₃ group increases lipophilicity (LogP) by ~1.5 units compared to the target compound’s 4-fluorophenylacetamide, which could enhance membrane permeability but reduce aqueous solubility .
- Synthesis : Likely involves palladium-catalyzed cross-coupling for aryl group introduction, similar to methods in .
N-Substituted Pyrazolo[3,4-d]pyrimidinone Derivatives ()
- Core Structure : Pyrazolo[3,4-d]pyrimidin-4-one, differing in ring fusion and oxygen placement.
- Substituents: Fluorophenyl and chromen-4-one groups.
- Bioactivity: Demonstrated in vitro cytotoxicity (IC₅₀ values in nanomolar range for cancer cell lines), suggesting the target compound may share similar pharmacological profiles .
Heterocyclic Compounds with Acetamide/Propanamide Side Chains
Flumetsulam ()
- Structure : Triazolo[1,5-a]pyrimidine-2-sulfonamide.
- Key Differences : Sulfonamide group (vs. acetamide) and lack of fused pyrazolo ring.
- Application: Herbicide targeting acetolactate synthase (ALS).
Benzo[b][1,4]oxazin Derivatives ()
- Structure : 6-(Pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3-one.
- Synthesis: Uses cesium carbonate and DMF for nucleophilic substitution, contrasting with the target compound’s likely palladium-mediated synthesis. The oxazinone core may confer different solubility and stability profiles .
Functional Analogues in Pharmacological Contexts
Ferroptosis-Inducing Compounds (FINs) ()
- Natural FINs (e.g., artemisinin derivatives) exhibit lower EC₅₀ values (~1–10 µM) compared to synthetic analogs, highlighting the need for bioactivity testing of the target compound .
Antimicrobial Pyrazole Derivatives ()
- Structure: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones.
- Comparison: The pyrazolo-triazolo-pyrazine core may offer broader-spectrum activity due to enhanced rigidity and hydrogen-bonding capacity.
Comparative Data Table
Key Research Findings and Implications
Fluorine Effects: The 4-fluorophenyl group increases metabolic stability over non-fluorinated analogs, as seen in ’s derivatives with prolonged half-lives in vitro .
Synthetic Accessibility : Palladium-mediated methods () are scalable for the target compound, but yields may vary due to the complexity of multi-heterocyclic systems .
Biological Activity
The compound 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C19H19N5O
- Molecular Weight : 345.39 g/mol
- Structure : The compound contains a pyrazolo-triazole core structure that is often associated with various biological activities.
Antibacterial Activity
Research has indicated that derivatives of pyrazolo-triazole compounds exhibit significant antibacterial properties. A study highlighted the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
| Compound | MIC (Staphylococcus aureus) | MIC (Escherichia coli) |
|---|---|---|
| Compound A | 32 μg/mL | 16 μg/mL |
| Compound B | 64 μg/mL | 32 μg/mL |
This suggests that the target compound may also possess similar antibacterial efficacy due to its structural characteristics.
Antidiabetic Activity
Triazole derivatives have been studied for their antidiabetic effects. The mechanism often involves the modulation of glucose metabolism and insulin sensitivity. In vitro studies have shown that these compounds can enhance glucose uptake in muscle cells and improve insulin signaling pathways .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been explored through computational studies. It was found to interact favorably with key proteins involved in inflammatory pathways, suggesting it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This interaction could lead to reduced inflammation in various models of inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A recent study synthesized several pyrazolo-triazole derivatives and tested their antibacterial activity. The compound under investigation exhibited moderate to strong activity against both Staphylococcus aureus and Escherichia coli. The structure-activity relationship analysis indicated that modifications to the phenyl groups significantly impacted the antibacterial potency .
Case Study 2: Diabetes Management
In a diabetic rat model, administration of a related triazole derivative resulted in a significant decrease in blood glucose levels. The study concluded that the compound improved insulin sensitivity and enhanced pancreatic function, indicating potential for diabetes management .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis of polyheterocyclic compounds like this acetamide derivative typically involves cyclocondensation reactions, N-alkylation, and amide coupling. For example:
- Key Step : Reacting a pyrazolo-triazolo-pyrazinone intermediate with α-chloroacetamide derivatives (e.g., N-(4-fluorophenyl)chloroacetamide) under reflux in aprotic solvents like DMF or THF. Catalysts such as KCO or triethylamine are often used to facilitate nucleophilic substitution .
- Optimization : Use design-of-experiment (DoE) approaches to vary temperature (80–120°C), solvent polarity, and stoichiometry. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and transition states to reduce trial-and-error experimentation .
Q. What spectroscopic and analytical methods are critical for structural characterization?
- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation. Aromatic protons in the 3,4-dimethylphenyl group typically appear as multiplets at δ 6.8–7.5 ppm, while the 4-fluorophenyl moiety shows coupling patterns (J = 8–9 Hz) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions. For example, single-crystal studies of analogous pyrazolo-triazolo-pyrazines reveal planar heterocyclic cores with bond lengths of ~1.35 Å for C–N in the triazole ring .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~480).
Advanced Research Questions
Q. How can computational chemistry aid in understanding the compound’s reactivity and biological interactions?
- Reaction Mechanism : Use density functional theory (DFT) to model intermediates in key steps (e.g., cyclization or amide coupling). For example, calculate activation energies for triazole ring formation to identify rate-limiting steps .
- Docking Studies : Perform molecular docking with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The 4-fluorophenyl group may enhance binding affinity via hydrophobic interactions, while the pyrazolo-triazolo-pyrazine core could act as a hinge-binding motif .
Q. How should researchers address discrepancies in biological activity data across assays?
- Case Study : If IC values vary between enzymatic and cell-based assays, consider:
- Solubility : Measure logP (e.g., using HPLC) to assess membrane permeability. High logP (>3) may reduce aqueous solubility, leading to false negatives in cell-based assays.
- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the dimethylphenyl group) .
- Control Experiments : Validate assay conditions with reference inhibitors (e.g., staurosporine for kinase assays) and confirm target engagement via SPR or CETSA .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 3,4-dimethylphenyl with 3,4-dichlorophenyl) to assess steric/electronic effects on potency .
- Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent positions with activity. For instance, the 4-fluorophenyl group’s para-fluorine may enhance π-stacking in hydrophobic pockets .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- In Vitro Assays :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to flag structural alerts (e.g., reactive acetamide groups prone to hydrolysis) .
Methodological Guidance
Q. How to design a robust protocol for scaling up synthesis without compromising yield?
- Process Chemistry : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization reactions). Use membrane separation technologies (e.g., nanofiltration) to purify intermediates .
- Quality Control : Implement in-line PAT (process analytical technology) tools like FTIR to monitor reaction progress and ensure consistency .
Q. What experimental approaches resolve conflicting spectral data (e.g., ambiguous NOE correlations)?
- Advanced NMR : Perform H-N HMBC to confirm heterocyclic connectivity. For example, correlations between the pyrazine nitrogen and adjacent protons can resolve regiochemistry .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in flexible regions (e.g., the acetamide side chain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
